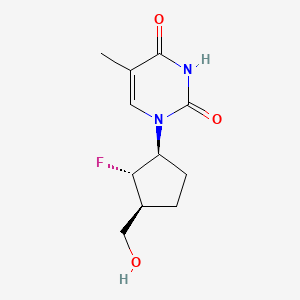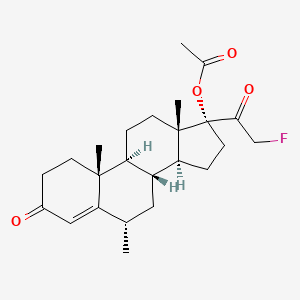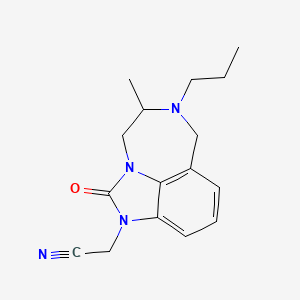
(+-)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is a complex organic compound with a unique structure that combines elements of imidazole and benzodiazepine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Moiety: This step involves the formation of the benzodiazepine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other benzodiazepine derivatives and imidazole-containing molecules. Examples include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Midazolam: Another benzodiazepine used as a sedative.
Imidazole: A simpler compound that forms the basis for many biologically active molecules.
Uniqueness
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is unique due to its combined imidazole and benzodiazepine structure, which may confer distinct biological activities and chemical properties not found in simpler compounds.
特性
CAS番号 |
136723-05-2 |
|---|---|
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC名 |
2-(11-methyl-2-oxo-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-3-yl)acetonitrile |
InChI |
InChI=1S/C16H20N4O/c1-3-8-18-11-13-5-4-6-14-15(13)20(10-12(18)2)16(21)19(14)9-7-17/h4-6,12H,3,8-11H2,1-2H3 |
InChIキー |
FAOJYYOIQSZWMA-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


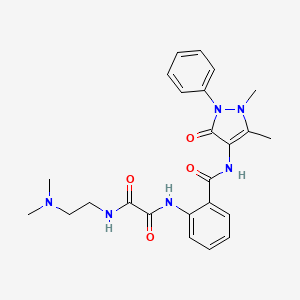
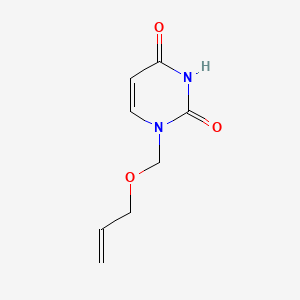

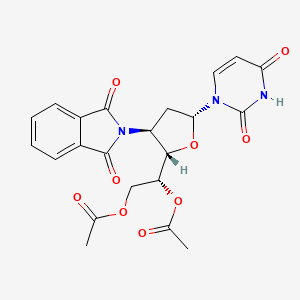
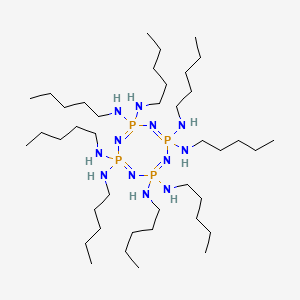
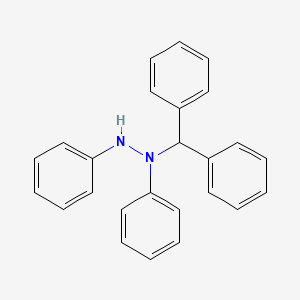
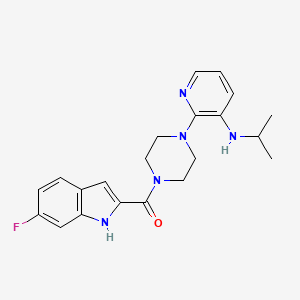
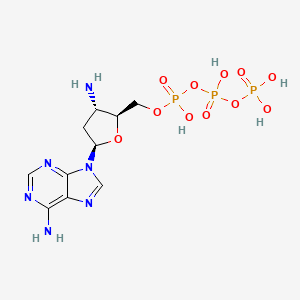
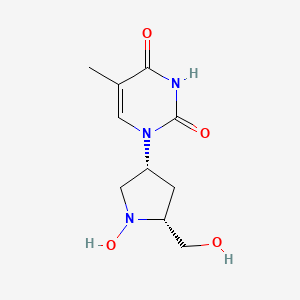
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)

